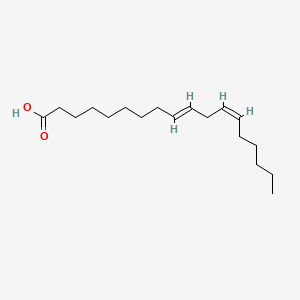

9,12-Octadecadienoic acid, (E,Z)-

Description

Contextualizing 9,12-Octadecadienoic acid, (E,Z)- within Lipid Biochemistry

In the broader context of lipid biochemistry, 18-carbon fatty acids, including the various isomers of octadecadienoic acid, are fundamental components of cellular structures and signaling pathways. nih.gov In mammals, linoleic acid (LA) and α-linolenic acid (ALA) are considered essential fatty acids because they cannot be synthesized by the body and must be obtained from the diet. nih.gov These fatty acids serve as precursors for longer-chain polyunsaturated fatty acids and are involved in a multitude of biological processes. nih.gov

Metabolites of these 18-carbon fatty acids, collectively known as octadecanoids, are emerging as a significant class of lipid mediators in humans, participating in processes such as inflammation, immune regulation, and metabolic control. nih.gov While much of the focus has been on the all-cis isomers, the presence and effects of trans isomers are of growing interest. The specific isomeric form of a fatty acid can influence its metabolism and incorporation into lipids, which in turn can affect the properties of cell membranes and the production of signaling molecules. nih.gov

Historical Perspectives on Research into Octadecadienoic Acids and their Isomers

The study of fatty acid isomers has a long history, driven by the need to understand the composition and properties of natural fats and oils. Early research was often hampered by the difficulty in separating and identifying individual isomers. researchgate.net A significant development in this field was the recognition that processes like catalytic hydrogenation could alter the configuration and position of double bonds in unsaturated fats, leading to the formation of trans isomers. researchgate.net This prompted numerous investigations into the biochemical effects of these altered fats.

The complexity of fatty acid mixtures in natural products, such as milk lipids which contain over 400 different fatty acids, has posed a considerable analytical challenge. researchgate.net Advances in analytical techniques, particularly chromatography, have been crucial in separating and identifying various positional and geometric isomers of octadecadienoic acid. cdnsciencepub.com These advancements have allowed for a more detailed understanding of the metabolism and biological roles of specific isomers. researchgate.net

Significance of Isomeric Configuration in Biological Systems

The geometric configuration of double bonds in fatty acids has profound implications for their biological function. rsc.org The presence of cis double bonds introduces a kink in the fatty acid chain, which prevents close packing of the molecules. This is crucial for maintaining the fluidity of cell membranes, especially in cold environments. reddit.comacs.org In contrast, trans fatty acids have a more linear structure, similar to saturated fatty acids, which can lead to a decrease in membrane fluidity. acs.org

Eukaryotic cells typically synthesize fatty acids with cis double bonds through the action of desaturase enzymes. acs.org The presence of trans isomers in biological systems can therefore be a result of dietary intake or endogenous processes such as radical stress. acs.org The different spatial arrangements of cis and trans isomers also affect how they are metabolized by enzymes. For instance, studies have shown that the geometric configuration of octadecadienoic acids can influence whether they are preferentially oxidized for energy or incorporated into triacylglycerols for storage. nih.gov The ability to separate and study individual isomers is critical, as the biological effects can be highly specific to a particular configuration. nacalai.com

Physicochemical Properties of 9,12-Octadecadienoic acid, (E,Z)-

| Property | Value | Source |

| Molecular Formula | C18H32O2 | nih.gov |

| Molecular Weight | 280.4 g/mol | nih.gov |

| IUPAC Name | (9E,12Z)-octadeca-9,12-dienoic acid | nih.gov |

| CAS Number | 2420-42-0 | nih.gov |

| XLogP3 | 6.8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(9E,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-IXWMQOLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920513 | |

| Record name | (9Z,12E)-Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-42-0, 2420-55-5 | |

| Record name | trans-9-cis-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid, (9Z,12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,12E)-Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOLEIC ACID, (9E,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1EFF5CCC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Origins of 9,12 Octadecadienoic Acid, E,z

Distribution in Biological Systems

The geometric isomer 9,12-Octadecadienoic acid, (E,Z)- is a polyunsaturated fatty acid that, while less common than its all-cis counterpart, linoleic acid, has been identified in a variety of biological systems. Its distribution spans across different kingdoms, including fungi, plants, and animals, often as a minor component of the total lipid profile.

Fungi and Mycelial Systems

The presence of 9,12-Octadecadienoic acid, (E,Z)- within the fungal kingdom is not extensively documented in scientific literature. While many studies on fungal fatty acid composition identify the (Z,Z) isomer (linoleic acid) and other fatty acids, specific reporting on the (E,Z) isomer is scarce. However, related compounds containing an (E,Z)-diene configuration have been isolated from mushrooms. For instance, a derivative, (9R,10E,12Z)-9-acetoxyoctadeca-10,12-dienoic acid, has been identified in the edible mushroom Agaricus blazei nii.ac.jp. This suggests that the enzymatic machinery capable of producing (E,Z) configurations exists within fungi, even if the direct, non-conjugated 9,12-(E,Z)- isomer is not a commonly reported metabolite. Further research is needed to establish the prevalence and significance of this specific isomer in fungal and mycelial systems.

Plant Sources and Seed Lipids

The most well-documented natural sources of 9,12-Octadecadienoic acid, (E,Z)- are found in the plant kingdom, particularly within the seed lipids of certain species. Research has confirmed its presence in the seed oils of Crepis rubra (Pink Hawksbeard) and Chilopsis linearis (Desert Willow) researchgate.netresearchgate.net. In addition to these, natural product databases have recorded its occurrence in other plant species, including Humulus lupulus (Common Hop) and Magnolia officinalis nih.govnih.gov. The Fatplants database, a resource for plant fatty acid data, also lists its presence in the seed oils of Treculia africana (African Breadfruit) and Myrianthus arboreus.

The concentration of this isomer in these plant sources can vary. For example, in one study on Chilopsis linearis seed oil, a related isomer, trans-9-trans-12-octadecadienoic acid, was estimated to constitute about 15% of the total fatty acids researchgate.netcapes.gov.br. While this is not the (E,Z)- isomer, it highlights that some plant species can produce significant quantities of uncommon trans-isomers of 9,12-octadecadienoic acid.

| Plant Species | Common Name | Plant Part | Reference |

|---|---|---|---|

| Crepis rubra | Pink Hawksbeard | Seed Oil | researchgate.netresearchgate.net |

| Chilopsis linearis | Desert Willow | Seed Oil | researchgate.netresearchgate.net |

| Humulus lupulus | Common Hop | Not specified | nih.govnih.gov |

| Magnolia officinalis | Houpu Magnolia | Not specified | nih.govnih.gov |

| Treculia africana | African Breadfruit | Seed Oil | |

| Myrianthus arboreus | - | Seed Oil |

Other Organisms and Natural Product Databases

Beyond plants, 9,12-Octadecadienoic acid, (E,Z)- has been detected in animal products, typically as a minor fatty acid. It has been identified as a component of bovine milk fat caymanchem.com. Its levels have also been shown to increase in the meat of rabbits that were fed a diet supplemented with heated sunflower oil caymanchem.com. The formation in this latter case may be linked to the thermal isomerization of linoleic acid from the heated oil. Additionally, the compound is found in partially hydrogenated vegetable oils, a result of industrial processing rather than natural biological occurrence caymanchem.com.

This compound is cataloged in several major natural product and chemical databases, confirming its recognition as a naturally occurring lipid. These databases include PubChem, LIPID MAPS, and the LOTUS (the natural products occurrence database) nih.govnih.gov.

De Novo Biosynthesis Pathways of 9,12-Octadecadienoic acid, (E,Z)-

The precise de novo biosynthetic pathway for 9,12-Octadecadienoic acid, (E,Z)- is not as well-elucidated as that of its common (Z,Z) isomer, linoleic acid. Most fatty acid desaturases, the enzymes responsible for introducing double bonds, stereospecifically produce cis double bonds nih.gov. The formation of a trans double bond at the C-9 position, as seen in this isomer, suggests the involvement of specialized enzymatic systems or alternative pathways.

Enzymatic Systems and Key Desaturases Involved in (E,Z)- Isomer Formation

The formation of a trans double bond in a fatty acid chain is an energetically demanding process nih.gov. While the majority of naturally occurring unsaturated fatty acids possess cis double bonds, some organisms have evolved enzymes capable of producing trans isomers. It is plausible that a unique desaturase is responsible for the formation of the (E,Z)- isomer.

While a specific desaturase for 9,12-Octadecadienoic acid, (E,Z)- has not been definitively identified, related enzymatic activities have been observed in nature. For example, a unique Δ12 desaturase has been identified in certain moth species, such as Cadra cautella and Spodoptera exigua, which is involved in sex pheromone biosynthesis. This enzyme converts (Z)-9-tetradecenoic acid into (Z,E)-9,12-tetradecenoic acid, demonstrating that enzymatic systems for creating (E,Z)-diene structures exist iastate.edu.

Another possibility is the action of isomerases. Some bacteria, for instance, possess linoleate isomerase enzymes that convert linoleic acid into conjugated linoleic acid (CLA) isomers, which often contain trans bonds (e.g., cis-9, trans-11-CLA) nih.gov. Although 9,12-Octadecadienoic acid, (E,Z)- is not a conjugated diene, this illustrates a biological mechanism for cis-to-trans isomerization. It is possible that a similar, yet-to-be-characterized isomerase acts on linoleic acid to produce the (E,Z)- isomer. The formation of trans isomers can also occur non-enzymatically through processes like thermal stress, as seen during the heating of vegetable oils, but this is distinct from a de novo biosynthetic pathway nih.govnih.govaocs.org.

Precursor Molecules and Substrate Specificity

The primary precursor for the biosynthesis of C18 polyunsaturated fatty acids is oleic acid ((9Z)-octadecenoic acid). In the canonical pathway, a Δ12-desaturase introduces a second double bond at the 12th position of oleic acid to form linoleic acid ((9Z,12Z)-octadecadienoic acid) wikipedia.org.

Given this, there are two likely biosynthetic routes for 9,12-Octadecadienoic acid, (E,Z)-, though they remain hypothetical without direct enzymatic evidence:

Isomerization of Linoleic Acid : The most probable pathway is the post-synthesis modification of linoleic acid ((9Z,12Z)-). An unknown isomerase could specifically target the cis-double bond at the C-9 position and convert it to a trans-configuration, leaving the C-12 cis-double bond intact. The substrate would be linoleic acid, likely esterified to a lipid molecule such as phosphatidylcholine.

Action of an Unusual Desaturase System : A less likely but possible route could involve a specialized desaturase system that acts on a precursor like oleic acid or even stearic acid. This would require a desaturase that can introduce a trans-double bond at the C-9 position and another that introduces a cis-double bond at C-12. However, this would be a departure from the known mechanisms of common fatty acid desaturases.

The substrate specificity of the enzymes involved would be crucial. If an isomerase is responsible, it would need to distinguish the Δ9 double bond from the Δ12 double bond of linoleic acid. If a desaturase is involved, its regiospecificity and stereospecificity would be highly specialized to produce the (E,Z) configuration.

Environmental and Genetic Factors Influencing 9,12-Octadecadienoic acid, (E,Z)- Accumulation

The concentration of 9,12-Octadecadienoic acid, (E,Z)- in animal tissues and food products is influenced by several external and internal factors. While research specifically isolating the genetic determinants for this particular isomer is limited, dietary and other environmental factors have been shown to play a significant role in its accumulation.

Detailed research findings have demonstrated a direct link between dietary supplementation and the levels of this fatty acid in animal tissues. For instance, a study on rabbits showed that supplementing their diet with a combination of heated sunflower oil, α-tocopheryl acetate, and zinc led to an increase in the concentration of 9,12-Octadecadienoic acid, (E,Z)- in their meat caymanchem.com. This suggests that both the lipid source and the presence of specific micronutrients can modulate the metabolic pathways leading to the formation or deposition of this isomer.

The table below summarizes the findings from the aforementioned study, illustrating the impact of dietary factors on the accumulation of 9,12-Octadecadienoic acid, (E,Z)-.

Table 1. Influence of Dietary Supplementation on 9,12-Octadecadienoic acid, (E,Z)- Levels in Rabbit Meat

| Dietary Group | Key Supplements | Observed Effect on 9,12-Octadecadienoic acid, (E,Z)- Levels |

|---|---|---|

| Control | Standard Diet | Baseline Levels |

| Supplemented | Heated Sunflower Oil, α-tocopheryl acetate, Zinc | Increased Levels in Meat caymanchem.com |

Advanced Analytical Methodologies for 9,12 Octadecadienoic Acid, E,z Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a cornerstone for the separation of complex fatty acid mixtures, enabling the isolation and quantification of individual isomers. The choice of chromatographic technique and its specific parameters are critical for achieving the desired resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs). nih.gov Prior to analysis, fatty acids are typically derivatized to more volatile esters, most commonly methyl esters, through a process called esterification. nih.gov

The separation of FAME isomers in GC is achieved based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is paramount for resolving isomers. Highly polar cyanopropyl capillary columns are particularly effective for separating geometric and positional isomers of octadecadienoic acid methyl esters. nih.gov The elution order of these isomers is influenced by the column temperature, and careful optimization of the temperature program is necessary for achieving baseline separation. nih.gov

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, which provides information about their mass-to-charge ratio (m/z) and fragmentation patterns. This data aids in the identification of the compounds. researchgate.net The interpretation of mass spectra is often performed by comparing the obtained spectra with those in established databases like the National Institute of Standards and Technology (NIST) library. researchgate.net For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity for target compounds, even in complex biological matrices. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Highly polar cyanopropyl capillary column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped, e.g., 140 °C to 240 °C |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Detector | Electron Multiplier |

This table presents typical parameters and may vary depending on the specific application and instrument.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of fatty acids, particularly for isomers that are difficult to separate by GC or for non-volatile derivatives. A key advantage of HPLC is the wide range of stationary and mobile phases available, allowing for tailored separation strategies.

For the separation of 9,12-Octadecadienoic acid isomers, reversed-phase HPLC (RP-HPLC) is a common technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of 9,12-Octadecadienoic acid. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Normal-phase HPLC (NP-HPLC) can also be employed, particularly for the separation of geometric isomers. One study established an HPLC method for the simultaneous determination of four hydroxyoctadecadienoic acid (HODE) isomers, which are oxidation products of linoleic acid. cabidigitallibrary.orgepa.gov This method utilized a silica (B1680970) column with a mobile phase of n-hexane, isopropanol, and acetic acid, and detection was performed using a photo-diode array (PDA) detector at 234 nm. cabidigitallibrary.orgepa.gov

Specialized HPLC techniques, such as silver ion HPLC (Ag-HPLC), are highly effective for separating fatty acid isomers based on the number, position, and configuration of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention of the isomers.

Spectroscopic Approaches for Structural Elucidation of (E,Z)- Octadecadienoic acid

While chromatographic techniques are excellent for separation, spectroscopic methods are indispensable for the definitive structural elucidation of the isolated isomers, particularly for determining the precise configuration of the double bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are crucial for determining the geometry (cis or trans) of the double bonds in fatty acids.

The chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum are highly indicative of the double bond configuration. For a (Z) (cis) double bond, the coupling constant between the vicinal olefinic protons is typically in the range of 10-12 Hz, while for an (E) (trans) double bond, it is larger, around 14-16 Hz. The chemical shifts of the protons adjacent to the double bonds also provide valuable structural information. researchgate.net

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbons involved in the double bond and the allylic carbons differ between cis and trans isomers. These differences, though small, can be used to assign the stereochemistry of the double bonds when combined with ¹H NMR data. researchgate.net

Mass Spectrometry Techniques (e.g., DART-HRMS, LADI-MS) for Spatial Distribution and Identification

Advanced mass spectrometry techniques offer rapid and sensitive analysis, providing not only molecular weight information but also insights into the spatial distribution of molecules within a sample.

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. nih.gov DART-MS can provide molecular formula information and has been used for the rapid chemical profiling of various materials. nih.govnih.gov The high-resolution capability of the mass spectrometer allows for accurate mass measurements, which aids in the confident identification of the elemental composition of the analyte. nih.gov

Laser Ablation Direct Analysis in Real Time (LADI-MS) is a variation of DART that couples laser desorption with DART ionization. nih.gov This technique enables chemical imaging at a finer spatial resolution than what can be achieved with DART alone, allowing for the visualization of the distribution of specific molecules, such as 9,12-Octadecadienoic acid, (E,Z)-, within a sample. nih.gov

Table 2: Comparison of Advanced Mass Spectrometry Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| DART-HRMS | Ambient ionization using a heated stream of metastable gas. | Rapid analysis, minimal sample preparation, high-resolution mass data. nih.govnih.gov |

| LADI-MS | Laser desorption followed by DART ionization. | High spatial resolution for chemical imaging. nih.gov |

Chemometric and Bioinformatic Tools for Data Analysis in 9,12-Octadecadienoic acid, (E,Z)- Research

The large and complex datasets generated by modern analytical instruments, particularly in metabolomics studies involving fatty acid profiling, necessitate the use of sophisticated data analysis tools. Chemometrics and bioinformatics provide the means to extract meaningful information from this data. usamvcluj.ro

Chemometrics employs multivariate statistical methods to analyze chemical data. usamvcluj.ro Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and relationships within the data, helping to differentiate between samples based on their fatty acid profiles. usamvcluj.ro These methods can reveal which isomers, including 9,12-Octadecadienoic acid, (E,Z)-, are significant in distinguishing between different sample groups.

Bioinformatic tools are essential for managing and interpreting large-scale metabolomic data. researchgate.net These tools are used for data preprocessing steps like peak alignment, normalization, and baseline correction. usamvcluj.ro Furthermore, they facilitate the identification of metabolites by comparing experimental data against comprehensive databases such as the Human Metabolome Database (HMDB), LIPID MAPS, and KEGG. usamvcluj.roresearchgate.net By integrating analytical data with biological pathway information, these tools can help to elucidate the metabolic significance of specific fatty acid isomers.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9,12-Octadecadienoic acid, (E,Z)- |

| 9,12-Octadecadienoic acid |

| Linoleic acid |

| Octadecadienoic acid methyl ester |

| Hydroxyoctadecadienoic acid |

| Acetonitrile |

| Water |

| Phosphoric acid |

| Formic acid |

| n-Hexane |

| Isopropanol |

Biological Activities and Molecular Mechanisms of 9,12 Octadecadienoic Acid, E,z

Elucidation of Cellular and Subcellular Mechanisms of Action

The intricate dance of molecules within our cells dictates health and disease. Understanding how specific compounds influence this choreography is a cornerstone of modern biomedical research. This section delves into the cellular and subcellular mechanisms of action of 9,12-Octadecadienoic acid, (E,Z)-, exploring its interactions with key cellular receptors, its influence on intracellular signaling cascades, and its impact on the very blueprint of life: our genes.

Receptor Interactions and Ligand Binding Studies (e.g., PPAR-Gamma Activation)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and carbohydrate metabolism, inflammation, and cell differentiation. Of particular interest is PPAR-gamma (PPARγ), a key regulator of adipogenesis and a therapeutic target for type 2 diabetes.

While direct binding studies for 9,12-Octadecadienoic acid, (E,Z)- with PPARγ are not extensively documented, research on structurally related compounds provides compelling indirect evidence of potential interaction. For instance, various isomers of hydroxyoctadecadienoic acids (HODEs), which are oxidized derivatives of linoleic acid, have been shown to bind to and activate PPARγ. nih.gov A study on different HODE isomers revealed that while all tested isomers exhibited binding affinity for the PPARγ ligand-binding domain, their agonist activity varied. Interestingly, 10- and 12-(Z,E) and 13-(E,E) forms of HODEs were found to induce PPARγ-mediated transcriptional activation, whereas the 9-(E,E)-HODE isomer tended to down-regulate the expression of PPARγ target genes. nih.gov

Furthermore, keto-derivatives of octadecadienoic acid have also been identified as PPAR agonists. For example, 9-oxo-10(E),12(E)-octadecadienoic acid, isolated from tomato, has been shown to be a potent PPARα agonist, a receptor primarily involved in fatty acid oxidation. nih.govresearchgate.net Another related compound, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, also demonstrated activation of PPARα in murine primary hepatocytes. researchgate.netnih.gov Although these studies focus on PPARα, the structural similarity of these ligands to 9,12-Octadecadienoic acid, (E,Z)- and the known promiscuity of some ligands for different PPAR isoforms suggest a potential for interaction with PPARγ that warrants further investigation.

Modulation of Intracellular Signaling Pathways (e.g., Nrf2/ARE and HSE)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to stressors, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes.

Direct evidence for the modulation of the Nrf2/ARE pathway by 9,12-Octadecadienoic acid, (E,Z)- is still emerging. However, studies on related nitroalkene fatty acids have shown their ability to activate Nrf2/ARE-dependent transcription. nih.gov More specifically, a study on (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) demonstrated its ability to increase the expression of Nrf2 and heme oxygenase-1 (HO-1), a key Nrf2 target gene, in RAW 264.7 macrophage cells, suggesting an anti-inflammatory and antioxidant effect mediated through this pathway.

Furthermore, a study on 9,12-octadecadiynoic acid, a derivative of linoleic acid, in the model organism Caenorhabditis elegans revealed that it influences the expression of stress-related genes, including superoxide (B77818) dismutases (sod-1, sod-3) and catalase, which are key components of the antioxidant defense system. nih.gov While this does not directly implicate the Nrf2 pathway, it points towards the compound's ability to modulate cellular stress responses. The Heat Shock Element (HSE) pathway, another critical cellular stress response mechanism, has not been directly investigated in the context of 9,12-Octadecadienoic acid, (E,Z)-.

Impact on Gene Expression and Transcriptional Regulation

The interaction of a compound with cellular receptors and signaling pathways ultimately culminates in changes in gene expression, thereby altering cellular function. The potential of 9,12-Octadecadienoic acid, (E,Z)- to modulate gene expression is suggested by studies on its derivatives and related molecules.

As mentioned previously, the activation of PPARs by related oxo-octadecadienoic acids leads to the transcriptional regulation of target genes involved in lipid metabolism. For instance, 9-oxo-10(E),12(E)-octadecadienoic acid was found to significantly increase the mRNA expression levels of PPARα target genes involved in fatty acid oxidation in mouse primary hepatocytes. nih.gov

The study in C. elegans using 9,12-octadecadiynoic acid also provides insights into potential gene expression changes. The researchers observed that supplementation with this compound affected the expression of genes related to serotonin (B10506) synthesis and transport, as well as genes involved in the stress response. nih.gov Specifically, at a low concentration (0.1 μM), it increased the expression of the serotonin transporter mod-1 and antioxidant defense genes such as sod-1, sod-3, and cyp-35A2. nih.gov However, at higher concentrations (above 1 μM), it led to a significant decrease in the expression of these genes. nih.gov These findings highlight a dose-dependent effect on gene expression that could have significant physiological implications.

In Vitro Model Systems for Investigating Biological Effects

To further understand the biological relevance of 9,12-Octadecadienoic acid, (E,Z)-, researchers utilize various in vitro model systems. These controlled laboratory environments, primarily using cell cultures, allow for the detailed investigation of the compound's effects on cellular processes such as proliferation, survival, and its ability to combat oxidative stress and microbial threats.

Cell Culture Models for Anti-proliferative and Cytotoxic Studies

The potential of a compound to inhibit cell growth (anti-proliferative) or induce cell death (cytotoxic) is a key area of investigation, particularly in the context of cancer research. Studies on derivatives of 9,12-octadecadienoic acid have shown promising results in this area.

A study investigating the effects of 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), isolated from eggplant calyx, demonstrated its cytotoxic activity against human ovarian cancer (HRA) cells. nih.gov The researchers found that 9-EE-KODE induced apoptosis (programmed cell death) in these cells, as evidenced by DNA fragmentation, an increase in caspase-3/7 activities, and changes in the mitochondrial membrane potential. nih.gov Another related compound, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), was found to suppress the proliferation of breast cancer stem cells and induce their apoptosis. nih.gov

In contrast, a study on the methyl ester of the (Z,Z)- isomer of 9,12-octadecadienoic acid showed that it had non-lethal effects on Vero cells (a line of normal kidney cells) at concentrations up to 250 μg/mL, suggesting a degree of selectivity in its cytotoxic effects. researchgate.net

The following table summarizes the cytotoxic activity of a related oxo-derivative of octadecadienoic acid against a human cancer cell line.

| Compound | Cell Line | Activity | IC50 (µM) |

| 9-Oxo-(10E,12E)-octadecadienoic acid | HRA (human ovarian cancer) | Cytotoxic | Not explicitly stated, but activity was dose-dependent |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antioxidant and Antimicrobial Activity in Model Systems

The ability of a compound to counteract oxidative damage (antioxidant activity) and to inhibit the growth of or kill microorganisms (antimicrobial activity) are important indicators of its potential therapeutic value.

Extracts containing 9,12-octadecadienoic acid have demonstrated antioxidant properties. For example, an essential oil from Elaeagnus umbellata, containing cis-cis-9,12-octadecadienoic acid among other components, showed significant free radical scavenging activity in DPPH and ABTS assays, with IC50 values of 70 and 105 μg/mL, respectively. nih.gov

The antimicrobial properties of 9,12-octadecadienoic acid and its derivatives have been reported against a range of bacteria and fungi. Studies have shown that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net For instance, derivatives of 9,12-octadecadienoic acid have been found to be active against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Antifungal activity has been observed against Candida albicans and Aspergillus niger. researchgate.net

The table below provides a summary of the antimicrobial activity of 9,12-octadecadienoic acid and its derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity |

| 9,12-Octadecadienoic acid esters | Staphylococcus aureus | Antibacterial |

| 9,12-Octadecadienoic acid esters | Staphylococcus epidermidis | Antibacterial |

| 9,12-Octadecadienoic acid esters | Bacillus subtilis | Antibacterial |

| 9,12-Octadecadienoic acid esters | Escherichia coli | Antibacterial |

| 9,12-Octadecadienoic acid esters | Pseudomonas aeruginosa | Antibacterial |

| Benzyl (B1604629) octadeca-9,12-dienoate | Candida albicans | Antifungal |

| Benzyl octadeca-9,12-dienoate | Aspergillus niger | Antifungal |

Anti-inflammatory and Immunomodulatory Pathways in Cellular Models

The anti-inflammatory and immunomodulatory properties of various isomers of octadecadienoic acid have been a subject of significant research interest. While direct and extensive studies on the specific (E,Z)- isomer of 9,12-Octadecadienoic acid are not abundant in current literature, the activities of its closely related isomers and derivatives provide a strong indication of its potential mechanisms of action. Research on related fatty acids suggests that their anti-inflammatory effects are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, in various cellular models, particularly in immune cells like macrophages.

Derivatives of octadecadienoic acid have been reported to possess anti-inflammatory properties. For instance, the methyl ester of 9,12-octadecadienoic acid has been noted for its anti-inflammatory and hepatoprotective activities. mdpi.com Furthermore, studies on other, structurally similar fatty acids provide a framework for the potential anti-inflammatory mechanisms of 9,12-Octadecadienoic acid, (E,Z)-. For example, 8-oxo-9-octadecenoic acid, isolated from Undaria peterseniana, has been shown to significantly suppress the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the inhibition of the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in the MAPK pathway. nih.gov Additionally, it was observed to inhibit NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 subunit. nih.gov

Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another derivative, has demonstrated anti-inflammatory effects in LPS-stimulated murine macrophages by inhibiting the NF-κB and MAPK signaling pathways. nih.govmdpi.comresearchgate.net This compound was found to reduce the nuclear translocation of the NF-κB p65 subunit. nih.gov These findings in related molecules suggest that a likely anti-inflammatory mechanism for 9,12-Octadecadienoic acid, (E,Z)- involves the suppression of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling cascades. The general anti-inflammatory potential of 9,12-Octadecadienoic acid has also been reported in the context of its presence in certain medicinal plants. researchgate.net

Research Findings on Anti-inflammatory Effects of Related Fatty Acids in Cellular Models

| Compound | Cellular Model | Key Findings | Affected Pathways | Reference |

|---|---|---|---|---|

| 8-oxo-9-octadecenoic acid | RAW 264.7 macrophages | Suppressed LPS-induced production of NO and inflammatory cytokines; downregulated iNOS and COX-2 expression. | Inhibited phosphorylation of JNK and ERK (MAPK pathway); inhibited phosphorylation of IκB-α and p50 (NF-κB pathway). | nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 macrophages | Inhibited LPS-induced NO production and secretion of TNF-α and IL-1β. | Inhibited nuclear translocation of NF-κB (p65); inhibited MAPK activation. | nih.govmdpi.comresearchgate.net |

| 9,12-octadecadienoic acid-methyl ester | Not specified in abstract | Reported to have anti-inflammatory and hepatoprotective activities. | Not specified in abstract. | mdpi.com |

Enantiomeric and Diastereomeric Specificity in Biological Responses

The biological activities of fatty acids are highly dependent on their stereochemistry, including the configuration of their double bonds (cis/trans) and the presence of chiral centers, which give rise to enantiomers and diastereomers. While there is a significant body of research demonstrating the isomer-specific effects of conjugated linoleic acids (CLAs), there is a notable lack of studies specifically investigating the enantiomeric and diastereomeric specificity of 9,12-Octadecadienoic acid, (E,Z)-.

It is well-established that different geometric isomers of octadecadienoic acid can elicit distinct biological responses. For example, a study comparing cis-9,cis-12-octadecadienoic acid with trans-9,trans-12-octadecadienoic acid in mice found that the configuration of the double bonds is crucial for the regulation of hepatic lipogenic enzyme activities. nih.gov The cis,cis isomer was effective in depressing these enzyme activities, whereas the trans,trans isomer had little to no effect. nih.gov This highlights that the spatial arrangement of the molecule is critical for its biological function.

Further evidence for isomer-specific effects comes from studies on different CLA isomers. For instance, research on healthy humans has shown that both cis-9,trans-11 and trans-10,cis-12 CLA isomers can decrease mitogen-induced T lymphocyte activation in a dose-dependent manner, suggesting some overlapping immunomodulatory effects. nih.gov However, other studies have pointed to distinct metabolic effects for these isomers.

Isomer Specificity in Octadecadienoic Acids

| Isomers Compared | Biological System | Observed Differences in Biological Response | Reference |

|---|---|---|---|

| cis-9,cis-12-octadecadienoic acid vs. trans-9,trans-12-octadecadienoic acid | Mouse liver | The cis,cis isomer depressed hepatic lipogenic enzyme activities, while the trans,trans isomer did not show this effect. | nih.gov |

| cis-9,trans-11 CLA vs. trans-10,cis-12 CLA | Healthy humans | Both isomers decreased mitogen-induced T lymphocyte activation. | nih.gov |

Derivatives, Structural Analogs, and Synthetic Approaches for 9,12 Octadecadienoic Acid, E,z

Chemoenzymatic and Total Synthesis Strategies for Isomeric Purity

Achieving high isomeric purity is a critical challenge in the synthesis of specific geometric isomers of octadecadienoic acid. Both total synthesis and chemoenzymatic strategies have been employed to produce these compounds for research and potential applications.

Enzymatic and chemoenzymatic methods offer an alternative path, often providing high stereoselectivity. For example, lipases are commonly used for the resolution of racemic mixtures or for the stereoselective esterification or transesterification of fatty acids and their derivatives. While specific chemoenzymatic strategies for the direct synthesis of 9,12-Octadecadienoic acid, (E,Z)- are not extensively detailed in the provided results, the principles of using enzymes to control stereochemistry are well-established in fatty acid chemistry.

Functionalization and Modification of the 9,12-Octadecadienoic acid, (E,Z)- Scaffold

The chemical structure of 9,12-octadecadienoic acid, with its carboxylic acid head and two double bonds, offers multiple sites for functionalization and modification. These modifications can alter the molecule's physical properties and biological activity.

One common modification is the esterification of the carboxylic acid group. A study on the (Z,Z) isomer of 9,12-octadecadienoic acid involved the synthesis of a series of aliphatic and aromatic esters to investigate their antimicrobial properties. researchgate.net This approach can be directly applied to the (E,Z)- isomer to create a library of ester derivatives. For example, reacting the fatty acid with various alcohols (e.g., benzyl (B1604629) alcohol) or substituted phenols (e.g., nitrophenols) in the presence of an acid catalyst or a coupling agent would yield the corresponding esters. researchgate.net

Another key area of functionalization involves reactions at the double bonds. The double bonds can undergo oxidation to form various oxygenated metabolites. For instance, the oxidation of linoleic acid can lead to the formation of hydroxyoctadecadienoic acids (HODEs). One such metabolite is 9-hydroxy-10E,12Z-octadecadienoic acid (α-dimorphecolic acid), which has been isolated from natural sources like the plant Dioscorea luzonensis. researchgate.net The formation of these hydroxy derivatives represents a natural functionalization of the octadecadienoic acid scaffold.

Investigation of Biological Activities of Synthetic Analogs and Metabolites

The modification of the 9,12-octadecadienoic acid scaffold leads to synthetic analogs and metabolites with a wide range of biological activities.

Antimicrobial and Antifungal Activity: Research into derivatives of the related 9,12-octadecadienoic acid (Z,Z)- has shown that simple esterification can lead to potent antimicrobial and antifungal agents. researchgate.net In one study, various aliphatic and aromatic esters were synthesized and screened. researchgate.net Notably, the 3-Nitrophenyl and 4-Nitrophenyl esters (L6 and L7) were found to be the most active against bacterial strains, while the Benzyl ester (L8) was the most effective antifungal agent among the synthesized derivatives. researchgate.net The methyl ester of 9,12-octadecadienoic acid (Z,Z)- has also been reported to possess antimicrobial activity. nih.gov These findings suggest that similar ester derivatives of the (E,Z)- isomer could also exhibit significant antimicrobial properties.

Other Biological Activities of Metabolites: The hydroxylated metabolites of linoleic acid isomers are of significant interest. For example, 9-hydroxy-10E,12Z-octadecadienoic acid (α-dimorphecolic acid), a structural analog and metabolite, has been the subject of chemical investigations. researchgate.net Another related hydroxy fatty acid, 13-hydroxy-9Z, 11E-octadecadienoic acid (coriolic acid), has been shown to inhibit thromboxane (B8750289) A2 synthesis and stimulate the production of 12-HETE in human platelets. capes.gov.br The methyl ester of 9,12-octadecadienoic acid (Z,Z)- has been associated with several health benefits, including analgesic and anti-inflammatory properties. researchgate.net Furthermore, some octadecadienoic acid derivatives have been investigated for their potential in developing treatments for conditions like tuberculosis. researchgate.net

The biological activities of various analogs are summarized in the table below.

| Compound/Analog | Observed Biological Activity |

| 3-Nitrophenyl octadeca-9,12-dienoate | Antibacterial researchgate.net |

| 4-Nitrophenyl octadeca-9,12-dienoate | Antibacterial researchgate.net |

| Benzyl octadeca-9,12-dienoate | Antifungal researchgate.net |

| 9,12-Octadecadienoic acid, methyl ester | Antimicrobial nih.gov |

| 9-hydroxy-10E,12Z-octadecadienoic acid (α-dimorphecolic acid) | Natural metabolite researchgate.net |

| 13-hydroxy-9Z, 11E-octadecadienoic acid (coriolic acid) | Inhibits thromboxane A2 synthesis, stimulates 12-HETE production capes.gov.br |

Emerging Research Frontiers and Methodological Advancements in 9,12 Octadecadienoic Acid, E,z Studies

Multi-Omics Approaches in Elucidating Comprehensive Biological Roles

To gain a holistic understanding of the biological functions of 9,12-Octadecadienoic acid, (E,Z)-, and other CLA isomers, researchers are employing multi-omics strategies. These approaches integrate data from genomics, proteomics, and metabolomics to construct a comprehensive picture of how these fatty acids influence cellular processes.

Proteomics and metabolomics, in particular, have been instrumental in this endeavor. nih.gov For instance, studies on Propionibacterium acnes, a bacterium known to produce CLA, have utilized these techniques to explore the regulatory mechanisms of linoleic acid isomerase activity, the enzyme responsible for CLA synthesis. nih.gov By creating mutant strains and analyzing their protein and metabolite profiles, researchers have identified key metabolic pathways, such as galactose and sucrose (B13894) metabolism, that influence the production of specific CLA isomers. nih.gov

Metabolomic analyses have also shed light on the metabolic fate of CLA isomers within the body. fao.org Studies in rats have shown that dietary CLA is metabolized into various conjugated polyunsaturated fatty acids. fao.org These findings highlight the intricate metabolic network that processes CLA isomers and suggest that their biological effects may be mediated by their metabolites. fao.org

Table 1: Key Research Findings from Multi-Omics Studies of Conjugated Linoleic Acid (CLA) Isomers

| Omics Approach | Key Findings | Organism/System |

| Proteomics & Metabolomics | Identified key proteins and metabolic pathways (galactose metabolism, sucrose metabolism) that regulate linoleic acid isomerase activity and, consequently, CLA production. nih.gov | Propionibacterium acnes |

| Metabolomics | Revealed that dietary CLA is metabolized into various conjugated polyunsaturated fatty acids, suggesting that the biological effects of CLA may be mediated by its metabolites. fao.org | Rat model |

| Genomics, Proteomics, & Metabolomics | Elucidated the differential effects of various CLA isomers on lipid metabolism-related gene expression and glycerophospholipid metabolism. capes.gov.br | Human monocyte-derived macrophages |

Advanced Imaging Techniques for In Situ Localization and Dynamics

Visualizing the spatial distribution and dynamic changes of fatty acids like 9,12-Octadecadienoic acid, (E,Z)- within cells and tissues is crucial for understanding their function. Traditional methods often require homogenization, which results in the loss of spatial information. nih.gov Advanced imaging techniques are overcoming this limitation, providing unprecedented insights into the subcellular world of lipids.

Mass spectrometry imaging (MSI) has emerged as a powerful tool for the label-free visualization of thousands of molecules, including lipids, directly in tissue sections. nih.gov High-resolution mass analyzers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) systems, can accurately identify different lipid classes. nih.gov Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the detailed characterization of the fatty acid composition of these lipids. nih.gov

Raman microscopy is another non-invasive technique that provides chemical information based on the vibrational motions of molecules. azolifesciences.com It is particularly well-suited for studying lipids due to the strong Raman signals from their C-H and C-C bonds. azolifesciences.com Stimulated Raman scattering (SRS) microscopy, a more advanced form of Raman imaging, offers enhanced speed and sensitivity, enabling the real-time visualization of lipid droplet dynamics and composition at the subcellular level. acs.org By targeting specific Raman peaks, researchers can distinguish between different types of lipids, such as saturated and unsaturated fatty acids, and even track the incorporation of labeled fatty acids into lipid droplets. acs.org

Table 2: Comparison of Advanced Imaging Techniques for Lipid Analysis

| Technique | Principle | Advantages | Limitations |

| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules to identify and map their distribution in a sample. youtube.com | Label-free, can visualize thousands of molecules simultaneously, provides information on fatty acid composition with MS/MS. nih.gov | Limited spatial resolution for analyzing individual lipid droplets, typically not suitable for living samples. acs.org |

| Raman Microscopy | Detects the vibrational modes of molecules to provide chemical information. azolifesciences.com | Non-invasive, label-free, provides detailed chemical information about lipid composition. nih.govazolifesciences.com | Spontaneous Raman has limited imaging speed. acs.org |

| Stimulated Raman Scattering (SRS) Microscopy | Enhances the weak Raman signal for faster and more sensitive imaging. acs.org | High speed and sensitivity, allows for real-time imaging of lipid dynamics in living cells. acs.org | May require the use of labeled probes for tracking specific lipid species. acs.org |

| Scanning X-ray Fluorescence Microscopy (SXFM) | Uses X-rays to excite atoms and detects the resulting fluorescence to map elemental distribution. | High resolution and sensitivity for imaging labeled fatty acids. nih.gov | Requires labeling with heavy elements (e.g., bromine) and access to a synchrotron facility. nih.gov |

Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for investigating the structure-function relationships of fatty acids like 9,12-Octadecadienoic acid, (E,Z)-. indigoinstruments.com These methods provide insights into molecular properties and reaction mechanisms that are often difficult to obtain through experimental approaches alone.

Density functional theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. usc.gal It can be applied to understand the reactivity of fatty acids and their interactions with other molecules. usc.galnih.gov For example, DFT studies have been used to analyze the reaction activity of oleic acid, revealing that the oxygen atoms in the carboxylic acid group are the primary sites for interaction with other substances. usc.gal Similar approaches can be applied to 9,12-Octadecadienoic acid, (E,Z)- to predict its reactivity and potential binding partners.

Molecular docking simulations are another valuable computational technique. These methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciopen.com In the context of 9,12-Octadecadienoic acid, (E,Z)-, docking studies can be used to investigate its interaction with enzymes involved in its metabolism or with receptors that mediate its biological effects. sciopen.com This can help to elucidate the molecular basis for the specific biological activities of different CLA isomers. sciopen.com

Biotechnological Production and Engineering of Biosynthetic Pathways

The limited availability of pure 9,12-Octadecadienoic acid, (E,Z)- and other specific CLA isomers from natural sources has spurred research into biotechnological production methods. nih.govresearchgate.net Microbial fermentation offers a promising alternative to chemical synthesis, as it can be more stereoselective and environmentally friendly. researchgate.netnih.gov

Metabolic engineering plays a crucial role in enhancing the microbial production of CLA. mdpi.com This involves modifying the genetic and metabolic pathways of microorganisms to increase the yield of the desired product. nih.gov A key target for metabolic engineering is the linoleic acid isomerase enzyme, which catalyzes the conversion of linoleic acid to CLA. nih.gov

Researchers have successfully expressed the gene for linoleic acid isomerase from Propionibacterium acnes in various host organisms, including the oleaginous yeast Yarrowia lipolytica. nih.govresearchgate.net To further boost production, other genetic modifications have been introduced, such as eliminating competing metabolic pathways like β-oxidation (which degrades fatty acids) and enhancing the synthesis of the precursor, linoleic acid. nih.govresearchgate.net These strategies have led to significant increases in CLA production, demonstrating the potential of metabolic engineering for the industrial-scale synthesis of specific CLA isomers. nih.gov

Table 3: Microorganisms and Genetic Modifications for Biotechnological Production of Conjugated Linoleic Acid (CLA)

| Microorganism | Genetic Modification | Key Outcome |

| Yarrowia lipolytica | Expression of linoleic acid isomerase from Propionibacterium acnes, elimination of β-oxidation, and overexpression of Δ12-desaturase. nih.gov | Increased production of CLA, with a final concentration of 302 mg/L in a bioreactor. nih.gov |

| Yarrowia lipolytica | Co-expression of a codon-optimized linoleic acid isomerase and a Δ12 desaturase from Mortierella alpina. researchgate.net | Production of 4 g/L of CLA from a soybean oil-based medium. researchgate.net |

| Rumen Bacteria (e.g., Butyrivibrio fibrisolvens) | Natural producers of CLA. nih.gov | Can achieve a conversion rate of nearly 40% from linoleic acid to CLA, with the c9,t11-CLA isomer being the predominant product. nih.gov |

| Lactobacillus and Bifidobacterium species | Natural producers of CLA. researchgate.net | Primarily produce the c9,t11-CLA isomer. researchgate.net |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.